methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate
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Overview
Description
Methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound characterized by its large, multi-ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves multiple steps, starting from simpler aromatic compounds. The process generally includes:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds such as 3,5-bis(4-methoxycarbonylphenyl)benzene and 10-(3,5-bis(4-methoxycarbonylphenyl)phenyl)anthracene through Friedel-Crafts acylation and Suzuki coupling reactions.
Coupling Reactions: These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the final product.
Esterification: The final step involves esterification to introduce the methyl ester groups, typically using methanol and an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of
Properties
Molecular Formula |
C58H42O8 |
---|---|
Molecular Weight |
866.9 g/mol |
IUPAC Name |
methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C58H42O8/c1-63-55(59)39-21-13-35(14-22-39)43-29-44(36-15-23-40(24-16-36)56(60)64-2)32-47(31-43)53-49-9-5-7-11-51(49)54(52-12-8-6-10-50(52)53)48-33-45(37-17-25-41(26-18-37)57(61)65-3)30-46(34-48)38-19-27-42(28-20-38)58(62)66-4/h5-34H,1-4H3 |
InChI Key |
PRCHDYXXERQQPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C9=CC=C(C=C9)C(=O)OC |
Origin of Product |
United States |
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